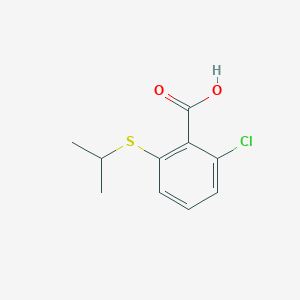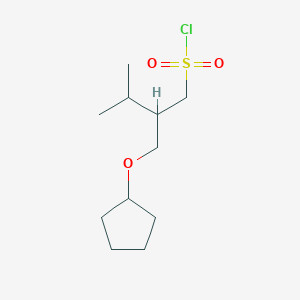![molecular formula C26H30N4O2 B13615241 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a urea linkage, a morpholine ring, and a pyridine moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Industrial production methods may involve:
Step 1: Formation of the 1,2-diphenylpropan-2-yl intermediate through Friedel-Crafts alkylation.
Step 2: Introduction of the morpholine ring via nucleophilic substitution.
Step 3: Coupling with the pyridine moiety using palladium-catalyzed cross-coupling reactions.
Step 4: Final urea formation through the reaction of isocyanates with amines under mild conditions.
Análisis De Reacciones Químicas
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea stands out due to its unique combination of structural features:
Similar Compounds: Examples include 1,1-diphenylpropan-2-ol and 1,2-diphenylpropan-1-ol
Propiedades
Fórmula molecular |
C26H30N4O2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-(1,2-diphenylpropan-2-yl)-3-[(6-morpholin-4-ylpyridin-2-yl)methyl]urea |
InChI |
InChI=1S/C26H30N4O2/c1-26(22-11-6-3-7-12-22,19-21-9-4-2-5-10-21)29-25(31)27-20-23-13-8-14-24(28-23)30-15-17-32-18-16-30/h2-14H,15-20H2,1H3,(H2,27,29,31) |
Clave InChI |
KOEGQBVDWBRGRA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NCC3=NC(=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


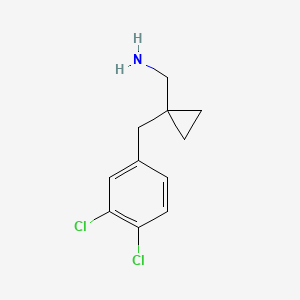
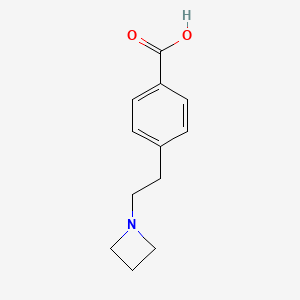
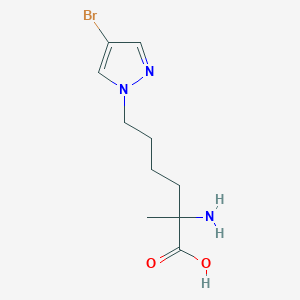
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
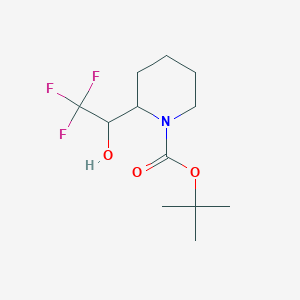
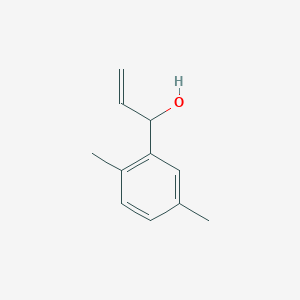

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

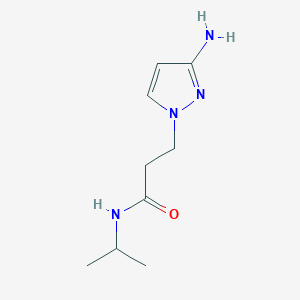
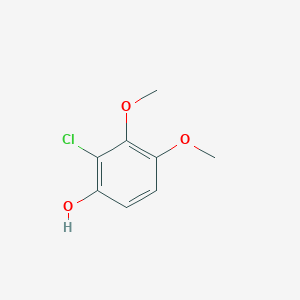
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
